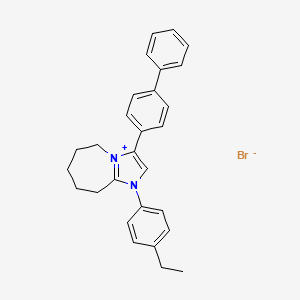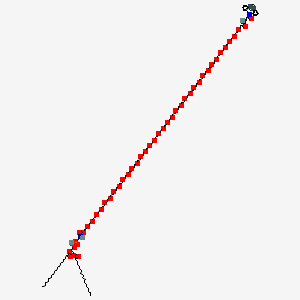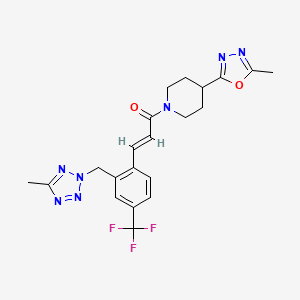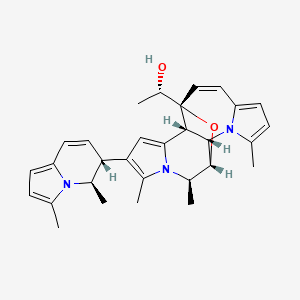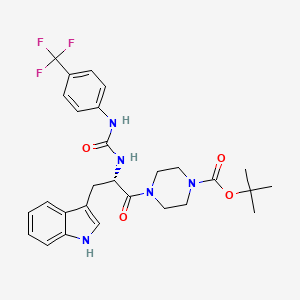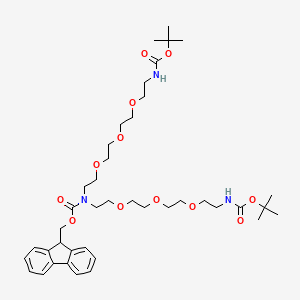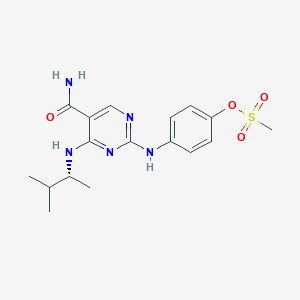
Jak3-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jak3-IN-9 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors like this compound are of significant interest due to their potential therapeutic applications in treating autoimmune diseases and certain types of cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Jak3-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity and selectivity towards JAK3.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Jak3-IN-9 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Jak3-IN-9 has a wide range of scientific research applications, including:
Mécanisme D'action
Jak3-IN-9 exerts its effects by selectively inhibiting the activity of JAK3. It binds to the ATP-binding site of JAK3, preventing the phosphorylation and activation of downstream signaling molecules such as STAT proteins. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and differentiation of immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1 and JAK2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
Jak3-IN-9 is unique in its high selectivity for JAK3 compared to other JAK inhibitors. This selectivity reduces the likelihood of off-target effects and makes it a promising candidate for treating diseases specifically associated with JAK3 dysregulation .
Propriétés
Formule moléculaire |
C17H23N5O4S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
[4-[[5-carbamoyl-4-[[(2R)-3-methylbutan-2-yl]amino]pyrimidin-2-yl]amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)11(3)20-16-14(15(18)23)9-19-17(22-16)21-12-5-7-13(8-6-12)26-27(4,24)25/h5-11H,1-4H3,(H2,18,23)(H2,19,20,21,22)/t11-/m1/s1 |
Clé InChI |
PPLPVIMTEDXJNJ-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C(C)C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
SMILES canonique |
CC(C)C(C)NC1=NC(=NC=C1C(=O)N)NC2=CC=C(C=C2)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


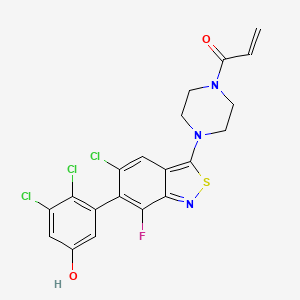
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
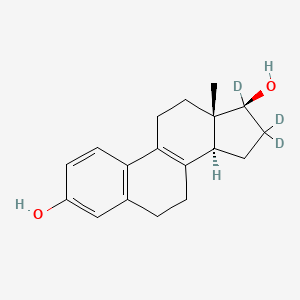
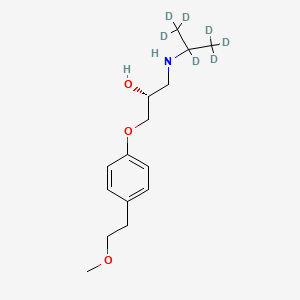
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
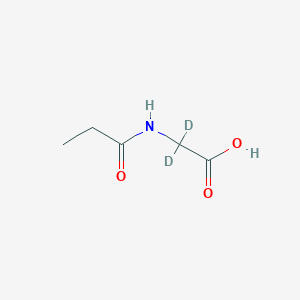
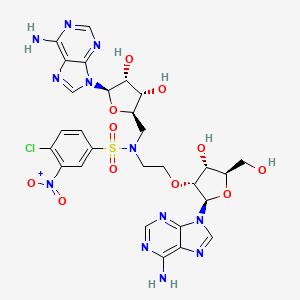
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
